Dihydroergocristine tartrate
Description
Dihydroergocristine tartrate is a semi-synthetic derivative of ergocristine, a naturally occurring ergot alkaloid produced by the fungus Claviceps purpurea. It belongs to the dihydroergotoxine family, characterized by the hydrogenation of the ergoline ring’s C9–C10 double bond, which reduces vasoconstrictive activity while enhancing α-adrenergic receptor antagonism and cerebral metabolic effects . The tartrate salt form improves solubility and bioavailability, making it suitable for pharmaceutical formulations .
Properties
CAS No. |
102489-75-8 |
|---|---|
Molecular Formula |
C39H47N5O11 |
Molecular Weight |
761.8 g/mol |
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C35H41N5O5.C4H6O6/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;5-1(3(7)8)2(6)4(9)10/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1-2,5-6H,(H,7,8)(H,9,10)/t23-,25?,27-,28+,29+,34-,35+;/m1./s1 |
InChI Key |
VFNAZVMEDXEDTB-IFBFGWFZSA-N |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroergocristine tartrate is synthesized through the hydrogenation of ergocristine, which is an ergot alkaloid. The hydrogenation process involves the use of a palladium catalyst under specific conditions to reduce the double bond in the ergoline ring system . The reaction is typically carried out in an organic solvent such as methanol or ethanol at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound involves large-scale hydrogenation of ergocristine followed by purification steps to isolate the desired product. The purification process includes crystallization and recrystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Dihydroergocristine tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can further modify the ergoline ring system.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various ergoline derivatives with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Dihydroergocristine tartrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying ergot alkaloid chemistry and synthesis.
Medicine: this compound is used in the treatment of cerebrovascular and peripheral vascular disorders.
Mechanism of Action
Dihydroergocristine tartrate exerts its effects through multiple mechanisms:
Receptor Interactions: It acts as a partial agonist and antagonist at dopaminergic and adrenergic receptors, and as a noncompetitive antagonist at serotonin receptors.
Inhibition of Enzymes: The compound inhibits γ-secretase, which is involved in the production of amyloid-beta peptides, a hallmark of Alzheimer’s disease.
Vasoregulation: It regulates vascular tone by acting on adrenergic receptors, leading to vasodilation or vasoconstriction depending on the initial vascular tone.
Comparison with Similar Compounds
Comparison with Similar Ergot Alkaloids
Structural and Functional Differences
The ergot alkaloid family includes natural compounds (e.g., ergocristine, ergotamine) and their hydrogenated derivatives (e.g., dihydroergocristine, dihydroergotamine). Key distinctions:
Key Observations :
- Hydrogenation: Dihydroergocristine and dihydroergotamine exhibit reduced peripheral vasoconstriction compared to non-hydrogenated analogs, minimizing side effects like ergotism .
- Peptide Side Chain : Ergocristine’s valine-phenylalanine vs. ergotamine’s alanine-phenylalanine alters receptor binding specificity .
Pharmacological Profiles
A. Efficacy in Aβ Reduction (Alzheimer’s Disease) :
B. Intraocular Pressure (IOP) Reduction :
C. Receptor Affinity :
| Compound | α-Adrenoceptor (Ki, nM) | Dopamine D2 (Ki, nM) | Serotonin 5-HT1B (Ki, nM) |
|---|---|---|---|
| Dihydroergocristine | 8.2 ± 1.5 | 120 ± 15 | 45 ± 6 |
| Dihydroergotamine | 5.4 ± 0.9 | 95 ± 10 | 30 ± 4 |
| Ergocristine | 22 ± 3 | 250 ± 30 | 90 ± 12 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
